

An In-depth Technical Guide to HS-PEG8-OH: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: Thiol-PEG8-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, HS-PEG8-OH, a valuable tool in bioconjugation, surface modification, and drug delivery systems. Its distinct chemical properties—a terminal thiol group and a hydroxyl group separated by an eight-unit polyethylene glycol (PEG) spacer—offer researchers a versatile molecule for covalently linking molecules to surfaces or other biomolecules.

Core Properties and Specifications

HS-PEG8-OH is a monodisperse PEG reagent, meaning it is a pure compound with a precise molecular weight, not a mixture of polymers of varying lengths.^[1] This uniformity is critical for applications requiring high precision and reproducibility. The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference |
|--------------------|--|-----------|
| Molecular Weight | 386.5 g/mol | [2][3] |
| Chemical Formula | C16H34O8S | [2][3] |
| CAS Number | 791620-96-7 | |
| Minimum Purity | ≥90% | |
| Appearance | Colorless liquid or solid | |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | |
| Storage Conditions | -18°C for long-term storage; avoid light and oxygen. | |

Key Applications in Research and Drug Development

The unique structure of HS-PEG8-OH lends itself to a variety of applications in the life sciences:

- **Bioconjugation:** The thiol (-SH) group readily reacts with maleimides, sulfhydryl-reactive crosslinkers (like OPSS and vinylsulfone), and the surfaces of noble metals such as gold and silver. The terminal hydroxyl (-OH) group can be further functionalized, although it is less reactive than the thiol group. This allows for the precise, covalent attachment of biomolecules.
- **Surface Modification:** A primary application of HS-PEG8-OH is the modification of gold surfaces, such as those used in biosensors, nanoparticles, and other nanomaterials. The thiol group forms a stable self-assembled monolayer (SAM) on the gold surface. The hydrophilic PEG spacer then extends away from the surface, reducing non-specific protein adsorption and platelet adhesion, which is crucial for implantable devices and in vivo diagnostics.

- **Drug Delivery:** In drug development, monodisperse PEGs like HS-PEG8-OH are used as flexible linkers to create more effective drugs, particularly with small molecules. They can be used in the construction of antibody-drug conjugates (ADCs) and for the PEGylation of proteins and peptides to improve their pharmacokinetic properties.

Experimental Protocols

While specific experimental conditions will vary based on the application, the following provides a detailed methodology for a common use of HS-PEG8-OH: the modification of a gold surface for subsequent protein immobilization.

Objective: To create a protein-resistant, functionalized gold surface using HS-PEG8-OH.

Materials:

- Gold-coated substrate (e.g., glass slide, silicon wafer)
- HS-PEG8-OH
- Anhydrous ethanol
- Deionized (DI) water
- Phosphate-buffered saline (PBS), pH 7.4
- Protein solution (e.g., Bovine Serum Albumin) for testing protein resistance

Protocol for Gold Surface Modification:

- **Cleaning the Gold Substrate:**
 - Thoroughly rinse the gold substrate with DI water, followed by anhydrous ethanol.
 - Dry the substrate under a stream of nitrogen gas.
 - For more rigorous cleaning, the substrate can be treated with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is

extremely corrosive and reactive and should be handled with extreme care in a fume hood.

- Formation of the Self-Assembled Monolayer (SAM):
 - Prepare a 1-5 mM solution of HS-PEG8-OH in anhydrous ethanol.
 - Immerse the cleaned and dried gold substrate in the HS-PEG8-OH solution.
 - Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
- Rinsing and Drying:
 - Remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any unbound HS-PEG8-OH.
 - Rinse with DI water.
 - Dry the modified substrate under a stream of nitrogen gas.
- Characterization (Optional but Recommended):
 - The formation of the SAM can be confirmed using techniques such as contact angle goniometry (which should show a decrease in water contact angle, indicating a more hydrophilic surface), X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

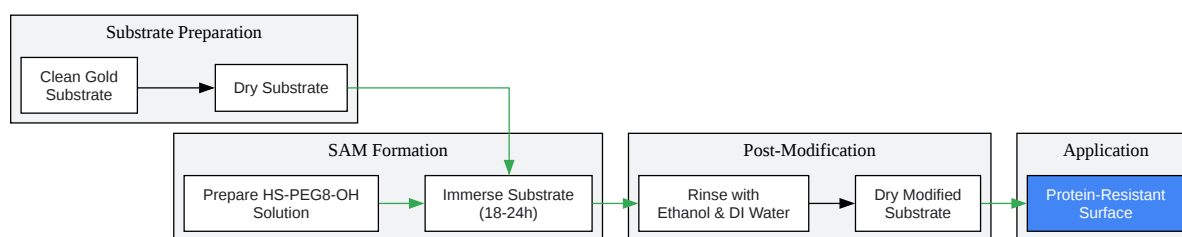
Protocol for Testing Protein Resistance:

- Immerse the HS-PEG8-OH modified gold substrate and an unmodified (control) gold substrate in a solution of the desired protein (e.g., 1 mg/mL BSA in PBS) for 1-2 hours at room temperature.
- Rinse both substrates thoroughly with PBS and then with DI water.
- Dry the substrates under a stream of nitrogen gas.

- Analyze the surfaces for protein adsorption using a suitable technique, such as ellipsometry or quartz crystal microbalance (QCM). A significantly lower amount of adsorbed protein is expected on the modified surface.

Visualizing the Workflow

The following diagram illustrates the logical workflow for modifying a gold surface with HS-PEG8-OH for the purpose of reducing protein adsorption.



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Caption: Workflow for gold surface modification with HS-PEG8-OH.

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